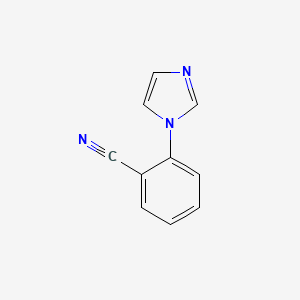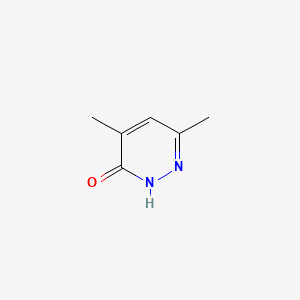
2-肼基-5-苯基-1,3,4-噻二唑
描述
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
2-肼基-5-苯基-1,3,4-噻二唑已被发现具有显著的抗真菌活性。 特别是,它对致病性白色念珠菌菌株显示出有希望的抑制活性 。这使其成为开发新型抗真菌药物的潜在候选药物。
抗菌应用
该化合物也因其抗菌活性而受到研究。 它已被发现对各种细菌菌株(如肺炎克雷伯菌和人表皮葡萄球菌)具有抑制作用 。这表明它可用于开发新型抗菌治疗方法。
抗肿瘤活性
研究表明,2-肼基-5-苯基-1,3,4-噻二唑对人肝癌细胞株具有有希望的抗肿瘤活性 。这表明它可能是癌症治疗的潜在候选药物。
抗分枝杆菌活性
该化合物已被发现具有抑菌活性。 它在体外对结核分枝杆菌H37Rv显示出抗菌活性,这表明它在治疗结核病方面的潜在用途 。
与牛血清白蛋白的相互作用
该化合物因其与牛血清白蛋白的结合相互作用而受到研究 。这种相互作用很重要,因为它会影响该化合物在体内的分布和消除,这在药物设计和开发中至关重要。
生物活性分子的合成
2-肼基-5-苯基-1,3,4-噻二唑是各种化学反应中用于合成生物活性分子的重要前体 。这使其成为药物化学中的一种有价值的化合物。
安全和危害
作用机制
Target of Action
The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .
Mode of Action
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .
Biochemical Pathways
The inhibition of P2X7R by 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.
生化分析
Cellular Effects
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound exhibits cytotoxic effects against human hepatocellular carcinoma and breast carcinoma cell lines, indicating its potential as an anticancer agent . The impact of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole on cell function is mediated through its ability to modulate key signaling pathways, such as the inhibition of acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole involves its binding interactions with various biomolecules. This compound can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole have been observed to change over time. This compound exhibits good stability under normal storage conditions, with a melting point of 178-179°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole can induce sustained changes in cellular metabolism and gene expression, which may contribute to its therapeutic potential .
Transport and Distribution
The transport and distribution of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biological effects . The localization and accumulation of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole within tissues are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is essential for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLZXSHTZYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291458 | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13229-03-3 | |
| Record name | NSC75710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)


